3-(4-Carboxyphenyl)-4-chlorobenzoic acid
Description
3-(4-Carboxyphenyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring two carboxylic acid groups: one on the parent benzoic acid ring (position 4 substituted with chlorine) and a 4-carboxyphenyl group at position 3 (Figure 1). This structure confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical synthesis and environmental chemistry.
Properties
IUPAC Name |
3-(4-carboxyphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINMNOGWILARLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689929 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-86-3 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxyphenyl)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with a suitable carboxylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid is treated with phosgene or a similar reagent to introduce the carboxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxyphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Anhydrides or carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
3-(4-Carboxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the chlorobenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Physicochemical Properties
Notes:
- The additional carboxyphenyl group in the target compound increases molecular weight and reduces aqueous solubility compared to mono-substituted chlorobenzoic acids .
- Lipophilicity (log k) correlates with substituent bulk and polarity; biphenyl derivatives (e.g., 4'-chloro-4-biphenylcarboxylic acid) exhibit higher log k due to aromatic stacking .
Antimicrobial Activity
- baumannii (MIC ~1.56 µg/mL) .
- 4-CBA : Lacks direct antimicrobial activity but is a metabolite of fibrate drugs (e.g., bezafibrate) .
Biodegradation
- 4-CBA and 3-CBA : Degraded by Pseudomonas and Arthrobacter via ortho-cleavage pathways to chlorocatechol and β-adipate . Dehalogenation occurs at the first metabolic step in Arthrobacter globiformis, with >96% chlorine release .
- Target Compound : The biphenyl-carboxylic structure may hinder enzymatic recognition, requiring specialized pathways (e.g., meta-cleavage) or plasma-based oxidation for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
